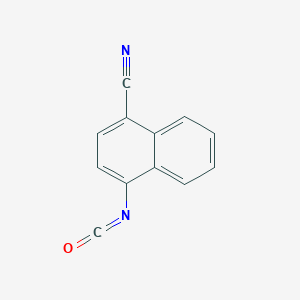

4-Isocyanatonaphthalene-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

496841-05-5 |

|---|---|

Molecular Formula |

C12H6N2O |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

4-isocyanatonaphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H6N2O/c13-7-9-5-6-12(14-8-15)11-4-2-1-3-10(9)11/h1-6H |

InChI Key |

OVUAKGQELLNLTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=C=O)C#N |

Origin of Product |

United States |

Context Within Naphthalene Derived Isocyanates and Carbonitriles

4-Isocyanatonaphthalene-1-carbonitrile belongs to the broad class of naphthalene (B1677914) derivatives, which are organic compounds based on the naphthalene ring structure. oled-intermediates.com These compounds are known for their diverse applications in pharmaceuticals, dyes, and materials science due to their unique electronic and structural properties. oled-intermediates.comlifechemicals.com The introduction of functional groups onto the naphthalene ring system allows for the fine-tuning of these properties.

Naphthalene isocyanates, such as 1-naphthyl isocyanate, are well-established reagents in organic synthesis. nih.govsigmaaldrich.com Similarly, naphthalene carbonitriles, like 1-naphthalenecarbonitrile and 2-naphthalenecarbonitrile, are recognized for their role as building blocks in various chemical transformations. cymitquimica.comscbt.comsigmaaldrich.com The combination of these two functionalities on a single naphthalene scaffold, as in this compound, presents a unique platform for chemical innovation.

Strategic Importance of Bifunctional Naphthalene Derivatives in Organic Synthesis

The strategic importance of bifunctional molecules like 4-isocyanatonaphthalene-1-carbonitrile in organic synthesis is significant. The presence of two distinct reactive sites allows for sequential and orthogonal chemical modifications. This enables the construction of complex molecules with a high degree of control, a crucial aspect in the synthesis of pharmaceuticals and functional materials. nih.govchemistryviews.org

Naphthalene (B1677914) derivatives are already key components in a range of applications. They form the core structure of many natural products and synthetic drugs. lifechemicals.comchemistryviews.org Furthermore, their optical and electronic properties make them valuable in the development of organic materials. nih.gov The ability to introduce multiple functionalities onto the naphthalene core, as seen in bifunctional derivatives, expands their utility even further. For example, one functional group could be used to anchor the molecule to a polymer backbone, while the other remains available for further reactions, leading to the creation of functionalized materials with tailored properties.

Review of Established Naphthalene Isocyanate and Carbonitrile Chemistry

Direct Synthesis of this compound

The most direct pathway to this compound involves the conversion of the corresponding primary amine, 4-aminonaphthalene-1-carbonitrile. This transformation is most commonly achieved through phosgenation.

Phosgenation Routes from Aminonaphthalene Precursors

Phosgenation, the reaction of a primary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent, remains a principal method for the industrial and laboratory-scale synthesis of isocyanates. The reaction with 4-aminonaphthalene-1-carbonitrile proceeds via a two-step mechanism, often referred to as "cold" and "hot" phosgenation, to minimize the formation of urea (B33335) byproducts.

Initially, the amine reacts with phosgene at low temperatures (0–70°C) in an inert solvent to form an intermediate N-carbamoyl chloride. This "cold phosgenation" step is crucial for controlling the reaction's exothermicity and preventing the formation of symmetrical ureas. Subsequently, the temperature is raised (100–200°C) in the "hot phosgenation" stage to facilitate the elimination of hydrogen chloride (HCl) from the carbamoyl (B1232498) chloride, yielding the desired isocyanate.

Table 1: Key Stages in the Phosgenation of 4-Aminonaphthalene-1-carbonitrile

| Stage | Description | Key Parameters |

| Cold Phosgenation | Reaction of the primary amine with phosgene to form an N-carbamoyl chloride intermediate. | Temperature: 0–70°C, Inert solvent (e.g., toluene, chlorobenzene), Excess phosgene. |

| Hot Phosgenation | Thermal decomposition of the N-carbamoyl chloride to the isocyanate and HCl. | Temperature: 100–200°C, Removal of HCl to drive the reaction to completion. |

To mitigate the hazards associated with gaseous phosgene, solid or liquid phosgene equivalents such as triphosgene (B27547) (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are often employed in laboratory settings. The reaction mechanism with these reagents is analogous, involving the in-situ generation of phosgene.

Synthesis of Naphthalene Isocyanate Analogues (e.g., 1-Isocyanatonaphthalene)

The synthesis of related naphthalene isocyanates, such as the parent 1-isocyanatonaphthalene, provides valuable insights into the broader chemistry of this class of compounds. These syntheses often employ different strategies that could potentially be adapted for more complex derivatives.

Reductive Debromination Strategies in Ligand Synthesis

While not a direct method for isocyanate synthesis, reductive debromination is a key step in the synthesis of certain naphthalene-based ligands where the isocyanate functionality might be introduced later or where related nitrogen-containing groups are formed. The electrochemical reduction of bromonaphthalene derivatives, for instance, proceeds via a radical anion intermediate. This transient species undergoes cleavage of the carbon-bromine bond to form a bromide anion and an aryl radical. This radical can then participate in further reactions, such as dimerization or reaction with a proton source.

Although there are no direct reports of this method being used to synthesize naphthalene isocyanates, it highlights a potential pathway where a bromo-substituted aminonaphthalene could undergo reductive debromination at a different position before the amino group is converted to an isocyanate.

General Principles of Isocyanate Formation on Naphthalene Skeletons

The formation of an isocyanate group on a naphthalene ring follows the general principles of aromatic isocyanate synthesis. The choice of method is often dictated by the nature and position of other substituents on the ring system.

Beyond phosgenation, several other methods exist for the synthesis of aryl isocyanates, which are applicable to the naphthalene skeleton:

Curtius Rearrangement: This involves the thermal or photochemical decomposition of an acyl azide (B81097), derived from a carboxylic acid, to an isocyanate. For naphthalene derivatives, this would require the corresponding naphthalenecarbonyl azide.

Hofmann Rearrangement: An amide is treated with bromine and a base to yield an isocyanate with one fewer carbon atom.

Lossen Rearrangement: This involves the rearrangement of a hydroxamic acid derivative to an isocyanate.

These non-phosgene routes offer alternatives that avoid the use of highly toxic reagents, although they may involve more synthetic steps.

Multi-Component and Catalytic Synthetic Approaches

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and catalytic processes to build molecular complexity in a single step. While specific examples for this compound are not prevalent, the reactivity of isocyanates makes them ideal candidates for such reactions.

[1+1+3] Cyclization Processes Involving Isocyanates

The concept of [1+1+3] cyclization is a subset of multi-component reactions where three components come together to form a five-membered ring. A common example is the 1,3-dipolar cycloaddition, a powerful tool for the synthesis of five-membered heterocycles. In this reaction, a 1,3-dipole reacts with a dipolarophile.

Aryl isocyanates can act as dipolarophiles in reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. For instance, the reaction of an aryl isocyanate with an azide can lead to the formation of a tetrazolinone ring system. While a specific [1+1+3] cycloaddition involving this compound has not been detailed in the literature, the general reactivity profile suggests its potential as a synthon in such transformations for the construction of novel heterocyclic systems fused to the naphthalene core.

Table 2: Potential 1,3-Dipolar Cycloaddition Partners for Naphthalene Isocyanates

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Azide (R-N₃) | Naphthalene Isocyanate | Tetrazolinone derivative |

| Nitrile Oxide (R-CNO) | Naphthalene Isocyanate | Oxadiazolinone derivative |

| Nitrone (R₂C=N⁺(R)-O⁻) | Naphthalene Isocyanate | Oxadiazolidinone derivative |

These multi-component and catalytic approaches represent a frontier in the synthesis of complex naphthalene derivatives, offering avenues for the rapid generation of diverse molecular architectures from isocyanate precursors.

Condensation Reactions with Naphthalene Isocyanates

Naphthalene isocyanates are highly reactive intermediates that readily undergo condensation reactions with a variety of nucleophiles to form a diverse array of heterocyclic compounds. A notable example is the synthesis of naphtho[1,2-e] nih.govresearchgate.netoxazin-3-ones through the condensation of 1-naphthyl isocyanate with ortho-hydroxyaryl compounds.

This type of reaction proceeds via an initial nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbon of the isocyanate group, forming a urethane (B1682113) intermediate. Subsequent intramolecular cyclization with the elimination of a small molecule, such as water or an alcohol (depending on the specific ortho-substituent on the hydroxyaryl partner), leads to the formation of the fused heterocyclic system. The reaction is often catalyzed by a base, which facilitates the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity.

The scope of this reaction is broad, allowing for the use of various substituted phenols, which in turn provides access to a library of naphtho[1,2-e] nih.govresearchgate.netoxazin-3-ones with different substitution patterns on the aryl ring. These compounds are of interest for their potential biological activities.

Table 1: Examples of Naphtho[1,2-e] nih.govresearchgate.netoxazin-3-one Synthesis

| 1-Naphthyl Isocyanate Reactant | ortho-Hydroxyaryl Reactant | Product |

| 1-Naphthyl isocyanate | Salicylaldehyde | 1-(Salicylideneamino)-2-naphthol derived oxazinone |

| 1-Naphthyl isocyanate | 2-Hydroxyacetophenone | 1-(1-Phenylethylideneamino)-2-naphthol derived oxazinone |

| 1-Naphthyl isocyanate | Methyl salicylate | 1-(Methoxycarbonyl)-2-naphthol derived oxazinone |

One-Pot Synthetic Protocols for Naphthalene-Substituted Heterocycles

One-pot synthetic strategies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. In the context of naphthalene-substituted heterocycles, one-pot protocols often utilize readily available starting materials to construct complex molecular architectures in a single synthetic operation. A particularly relevant approach for the synthesis of quinazolinone derivatives involves the reaction of ortho-aminonitriles with isocyanates. researchgate.net This methodology can be conceptually extended to the synthesis of naphtho-fused quinazolinones using this compound or its precursors.

A prominent example is the facile synthesis of imidazo[1,2-c]quinazoline-2,5-(3H,6H)diones from anthranilonitrile (2-aminobenzonitrile) and 2-chloroethyl isocyanate. researchgate.net This reaction proceeds through a double cyclization of the initially formed 2-[3-(2-chloroethyl)ureido]benzonitrile intermediate upon heating or treatment with a base. researchgate.net This strategy highlights the potential of using bifunctional reagents in one-pot syntheses to rapidly build complex heterocyclic systems.

Furthermore, multicomponent reactions (MCRs) represent a powerful tool for the one-pot synthesis of highly substituted heterocyclic compounds. For instance, the synthesis of pyrimido[4,5-b]quinolines can be achieved through the multicomponent cyclization of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov While this specific example does not directly involve a naphthalene isocyanate, it illustrates the principle of MCRs which can be adapted to naphthalene-containing starting materials. By replacing the aminouracil with a suitable amino-substituted naphthalene nitrile, it is conceivable to construct analogous naphtho-fused pyrimidine (B1678525) systems in a one-pot fashion.

Research in this area continues to focus on the development of novel catalytic systems and reaction conditions to improve the efficiency and scope of these one-pot syntheses, providing access to a wider range of naphthalene-substituted heterocycles for various applications.

Table 2: Overview of Relevant One-Pot Synthetic Strategies

| Starting Materials | Heterocyclic Product | Key Features |

| Anthranilonitrile, 2-Chloroethyl isocyanate | Imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione | Double cyclization of ureido-nitrile intermediate. researchgate.net |

| Aromatic aldehydes, Dimedone, 6-Amino-1,3-dimethyluracil | Pyrimido[4,5-b]quinolines | Multicomponent cyclization. nih.gov |

| 2-Aminobenzamides, Di-tert-butyl dicarbonate | Quinazoline-2,4-diones | DMAP-catalyzed, metal-free synthesis. |

Reactivity of the Isocyanate Functionality

The reactivity of the isocyanate group is characterized by the high electronegativity of its nitrogen and oxygen atoms, which shifts electron density and makes the central carbon atom highly electrophilic. aidic.it This allows for reactions with nucleophilic compounds containing an active hydrogen atom, where the nucleophile attacks the carbon, and the hydrogen is added to the nitrogen. aidic.it Aromatic isocyanates, such as this compound, are typically more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring. aidic.itmdpi.com

Nucleophilic addition is the most characteristic reaction of isocyanates. masterorganicchemistry.comkhanacademy.orgyoutube.comchemguide.co.uk The slightly positive carbon atom of the -N=C=O group is readily attacked by nucleophiles, leading to the formation of a new bond and the breaking of the C=N pi bond. nih.govchemguide.co.uk

The reaction with amines is a cornerstone of isocyanate chemistry. Primary and secondary amines react rapidly with the isocyanate group to form substituted ureas. researchgate.netnih.gov For instance, the reaction of this compound with a primary amine (R-NH₂) would yield an N-(4-cyanonaphthalen-1-yl)-N'-alkylurea. This reaction proceeds quickly, often at room temperature, and is a common method for urea synthesis. organic-chemistry.orgresearchgate.netbioorganic-chemistry.comgoogle.com

Similarly, hydrazides (R-CONHNH₂) react as nitrogen nucleophiles. The terminal nitrogen atom of the hydrazide attacks the isocyanate carbon, resulting in the formation of semicarbazide (B1199961) derivatives. This reaction extends the range of complex nitrogen-containing structures that can be synthesized from isocyanate precursors. isres.org

Table 1: Nucleophilic Addition Reactions of this compound

| Nucleophile | Reactant Structure | Product Class | Product Structure | General Conditions |

| Primary Amine | R-NH₂ | N,N'-Disubstituted Urea | Room temperature, often in aprotic solvents (e.g., THF, DCM) | |

| Secondary Amine | R₂NH | N,N',N'-Trisubstituted Urea | Room temperature, often in aprotic solvents (e.g., THF, DCM) | |

| Hydrazide | R-CONHNH₂ | Semicarbazide | Room temperature, typically in aprotic solvents like DMF or DMSO |

Isocyanates can participate as 2π components in cycloaddition reactions to form various heterocyclic systems. acs.orgacs.orgresearchgate.net A significant class of these reactions is the [3+2] cycloaddition, which provides a route to five-membered heterocycles. nih.govnih.gov

The synthesis of triazole derivatives from isocyanates is a well-established transformation. For example, isocyanates can react with aryl diazonium salts in a metal-free decarboxylation and cyclization process to yield 1,2,4-triazoles. nih.govfrontiersin.orgresearchgate.net Another pathway involves the silver-catalyzed [3+2] cycloaddition of isocyanates with diazo compounds, which regioselectively produces 1,4-disubstituted-1,2,3-triazoles. nih.govfrontiersin.org In these reactions, this compound would serve as the isocyanate component, incorporating the 4-cyanonaphthalene moiety into the resulting triazole ring system.

Another relevant reaction is the [2+3] cycloaddition between isocyanates and azides. acs.orgacs.org This reaction typically yields Δ²-tetrazolin-5-ones. acs.org For example, the reaction of an alkyl azide with an aryl isocyanate provides a convenient route to 1,4-disubstituted Δ²-tetrazolin-5-ones. acs.orgrsc.org The rate of these cycloadditions is often accelerated by electron-withdrawing groups on the isocyanate, suggesting that this compound would be a reactive partner. acs.org

Table 2: Cycloaddition Reactions for Heterocycle Synthesis

| Reaction Type | Co-reactant | Heterocyclic Product | General Conditions |

| [3+2] Cycloaddition | Diazo Compound (e.g., R-CHN₂) | 1,4-Disubstituted-1,2,3-triazole | Silver catalysis nih.govfrontiersin.org |

| Decarboxylative Cyclization | Aryl Diazonium Salt | 1,2,4-Triazole | Metal-free, base-mediated (e.g., DABCO) nih.govfrontiersin.org |

| [2+3] Cycloaddition | Organic Azide (R-N₃) | Δ²-Tetrazolin-5-one | Thermal conditions acs.orgrsc.org |

Isocyanates are fundamental building blocks in polymer chemistry, most notably for the synthesis of polyurethanes. l-i.co.ukyoutube.com Their high reactivity allows for efficient polymerization under mild conditions. acs.org

Polyurethanes are formed through the step-growth polymerization of di- or poly-isocyanates with polyols (compounds with two or more hydroxyl groups). l-i.co.ukacs.org The fundamental reaction is the addition of an alcohol to the isocyanate group, which forms a urethane linkage. acs.org Aromatic isocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI) are used in over 90% of all polyurethane production. l-i.co.uk

Since this compound is a monofunctional isocyanate, it cannot form a polymer chain on its own. Instead, it would act as a chain-terminating or end-capping agent. When introduced into a polyurethane polymerization system, it would react with a hydroxyl group at the end of a growing polymer chain, effectively stopping further chain extension on that end and introducing a terminal 4-cyanonaphthalene group. This can be a deliberate strategy to control molecular weight or to functionalize the polymer.

Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, incorporating it into the polymer backbone. wikipedia.org Common monomers for ROP include epoxides, lactones, and cyclic carbamates. wikipedia.orgrsc.org

Isocyanates themselves are not typically the monomers in ROP. However, they can play a role in initiating the polymerization or in post-polymerization modification. For example, the reaction of an isocyanate with a hydroxyl-containing initiator can form a carbamate (B1207046) that then initiates the ROP of a cyclic ester. More commonly, polymers produced via ROP, which often have hydroxyl or amine end-groups, can be functionalized by reacting them with a monofunctional isocyanate like this compound. This process would attach the 4-cyanonaphthalene moiety to the terminus of the polymer chain, thereby modifying the polymer's properties.

Concerns over the toxicity of isocyanate precursors have driven the development of Non-Isocyanate Polyurethane (NIPU) synthetic routes. iaea.orgmdpi.com These pathways create polyurethane structures without using isocyanate monomers. nih.govrsc.org Therefore, this section describes alternatives to reactions involving this compound.

The most promising NIPU strategy involves the reaction of cyclic carbonates with amines. iaea.orgnih.gov The aminolysis of a bifunctional cyclic carbonate with a diamine results in a polyhydroxyurethane (PHU), a class of NIPU where a hydroxyl group is formed alongside each urethane linkage. nih.gov This method avoids hazardous precursors and is not sensitive to moisture, which is a significant issue in conventional polyurethane synthesis. nih.govnih.gov

Other NIPU methods include:

Polycondensation: This can involve a transurethanization reaction between a polycarbamate and a polyol. nih.govnih.gov

Rearrangement: Isocyanates can be formed as intermediates in situ via rearrangements like the Curtius rearrangement of acyl azides, which then react with polyols. iaea.orgresearchgate.net

Ring-Opening Polymerization: The ROP of 6- or 7-membered cyclic carbamates can also lead to the formation of NIPUs. mdpi.comnih.govnih.govacs.org

These strategies represent a shift towards greener and more sustainable methods for producing polyurethane materials. mdpi.comrsc.org

Polymerization Pathways Involving Isocyanate Groups

Reactivity of the Carbonitrile Functionality

The carbonitrile (or nitrile) group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the triple bond to participate in cycloaddition reactions.

While there is no specific literature detailing the use of this compound in the synthesis of pyrimidine-5-carbonitriles, the nitrile functionality is a common precursor for the formation of such heterocyclic systems. Generally, the synthesis of a pyrimidine ring from a nitrile-containing compound involves the condensation with a three-carbon component and a source of two nitrogen atoms.

One common method for the synthesis of pyrimidine-5-carbonitriles is the Biginelli reaction or related multicomponent reactions. ias.ac.innih.gov These reactions typically involve the condensation of an aldehyde, a β-dicarbonyl compound (or a synthetic equivalent like malononitrile), and a urea or thiourea (B124793) derivative. In a hypothetical scenario involving a derivative of this compound, the nitrile group could potentially be incorporated into a pyrimidine ring system through a carefully designed reaction sequence. For instance, if the isocyanate group were to be transformed into a suitable reactive intermediate, it might participate in a cyclization reaction involving the nitrile. However, without experimental data, this remains speculative.

The synthesis of pyrimidine-5-carbonitrile derivatives is of significant interest due to their wide range of biological activities. ias.ac.in

Table 1: General Methods for the Synthesis of Pyrimidine-5-carbonitriles

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Three-component reaction | Aromatic aldehyde, malononitrile, urea/thiourea | Ammonium chloride, solvent-free, 110°C | Pyrimidine-5-carbonitrile derivative |

| Multicomponent reaction | Aldehydes, malononitrile, thiourea or urea | Bone char-nPrN-SO3H, solvent-free, 80°C | Pyrimidine-5-carbonitrile derivative |

This table presents general methods and does not represent reactions specifically performed on this compound.

The nitrile group in naphthalene derivatives can undergo various modifications, similar to other aromatic nitriles. researchgate.net These transformations can lead to the formation of other functional groups, providing pathways for further synthetic elaboration.

Common modifications of the nitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. This transformation would convert the 4-cyano group of the naphthalene ring into a 4-carboxy or 4-carbamoyl group.

Reduction: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would provide a route to 4-(aminomethyl)naphthalene derivatives.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

While these are general reactions for nitriles, specific studies on this compound are not available to confirm the feasibility and specific conditions for these transformations on this particular molecule.

Synergistic Reactivity of Isocyanate and Carbonitrile Moieties

The presence of both an isocyanate (–N=C=O) and a carbonitrile (–C≡N) group on the same naphthalene scaffold suggests the potential for synergistic reactivity, where both functional groups participate in a concerted or sequential manner to form complex molecular architectures. Isocyanates are highly reactive electrophiles that readily react with nucleophiles such as alcohols, amines, and water.

Potential synergistic reaction pathways could include:

Intramolecular Cyclization: If a suitable nucleophile is introduced into the molecule, it could potentially react with the isocyanate group, and the resulting intermediate could then undergo cyclization involving the nitrile group. For example, reaction with a di-nucleophile could lead to the formation of fused heterocyclic systems.

Tandem Reactions: A reagent could be designed to react sequentially with both the isocyanate and the nitrile groups in a one-pot tandem reaction, leading to the rapid construction of complex heterocyclic structures fused to the naphthalene core. nih.gov

Advanced Spectroscopic and Structural Elucidation of Isocyanatonaphthalene Carbonitrile Compounds

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is highly effective for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu

The FTIR spectrum of 4-isocyanatonaphthalene-1-carbonitrile is dominated by the characteristic absorption bands of its two key functional groups.

Isocyanate (-NCO) Group: This group produces a very strong, sharp, and highly characteristic absorption band resulting from the asymmetric stretching vibration of the C=N=O system. This peak is typically observed in the 2250–2275 cm⁻¹ region. rsc.orgresearchgate.net Its high intensity and distinct position make it a primary diagnostic peak for the presence of the isocyanate moiety.

Carbonitrile (-C≡N) Group: The stretching vibration of the carbon-nitrogen triple bond gives rise to a sharp absorption of medium intensity in the 2220–2260 cm⁻¹ range. While this may overlap slightly with the isocyanate peak, it is usually distinguishable.

Other expected absorptions include:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretch: Multiple medium to sharp bands in the 1400–1600 cm⁻¹ region, characteristic of the naphthalene (B1677914) ring system. vscht.cz

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2275 | Strong, Sharp |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

ATR-IR: Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation. nih.govnih.gov An ATR-FTIR spectrum of this compound would provide the same vibrational information as a conventional transmission FTIR spectrum. The positions of the key absorption bands for the isocyanate and nitrile groups would be identical, making it a rapid and convenient method for confirming the presence of these functional groups. science.gov

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the overtone and combination bands of the fundamental vibrations observed in the mid-infrared region. researchgate.net These bands, appearing in the 4000 to 12,500 cm⁻¹ range, are typically much broader and less distinct than their mid-infrared counterparts. wallonie.be While NIR is a powerful tool for quantitative analysis and process monitoring, it is generally less suited for the initial, detailed structural elucidation of a novel compound compared to FTIR. The assignment of specific NIR bands for this compound would require dedicated studies and comparison with reference spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is expected to be dominated by the chromophoric naphthalene ring system. Naphthalene itself exhibits strong absorptions in the ultraviolet region due to π → π* transitions. wikipedia.org The spectrum of naphthalene typically shows three distinct absorption regions. ias.ac.in For instance, benzene, a simpler aromatic system, displays three aromatic π → π* transitions: two high-energy E-bands and one lower-energy B-band at 255 nm. wikipedia.org Similarly, naphthalene's spectrum features bands that can be assigned to electronic transitions polarized along the long and short axes of the molecule. ias.ac.in

The presence of the isocyanate (-NCO) and carbonitrile (-CN) substituents on the naphthalene ring will modify the absorption characteristics. These groups act as auxochromes, which can cause a shift in the absorption maxima (λmax) and an increase in molar absorptivity (ε). Specifically, conjugation of the nitrile group with the aromatic system typically results in a bathochromic shift (a shift to longer wavelengths). spectroscopyonline.com

The electronic transitions in a molecule like this compound would primarily be of the π → π* type, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. wikipedia.org The presence of non-bonding electrons on the oxygen and nitrogen atoms of the isocyanate group could also allow for n → π* transitions, which are typically of lower energy and intensity compared to π → π* transitions. youtube.com The absorption spectrum of the related 1-naphthyl acetate (B1210297) shows a shift to longer wavelengths compared to unsubstituted naphthalene, illustrating the effect of substituents. researchgate.net

Table 1: Predicted UV-Vis Absorption Data and Electronic Transitions for this compound

| Predicted λmax Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Type of Transition |

|---|---|---|

| 220-250 | High (>10,000) | π → π* (E-band like) |

| 280-320 | Moderate (1,000-10,000) | π → π* (B-band like) |

Note: The data in this table is predictive and based on the analysis of naphthalene and related substituted derivatives. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For this compound, the molecular formula is C₁₂H₆N₂O. HRMS would provide a highly accurate mass measurement, confirming this elemental composition. lcms.cz

Molecular Mass Calculation:

Formula: C₁₂H₆N₂O

Average Molecular Weight: 194.19 g/mol

Monoisotopic (Exact) Mass: 194.0480 u

In mass spectrometry, particularly under electron ionization (EI), the molecule will form a molecular ion (M⁺˙), which then undergoes fragmentation. libretexts.org The fragmentation pattern provides valuable structural information. Aromatic compounds like naphthalene derivatives are known to produce a relatively stable molecular ion, which would likely be observed as a prominent peak in the spectrum. researchgate.net

The fragmentation of this compound would be expected to proceed through several key pathways:

Loss of CO: A common fragmentation pathway for isocyanates is the neutral loss of carbon monoxide (CO, 28 Da) from the isocyanate group, leading to a nitrene radical cation. Aromatic isocyanates often show strong peaks for the (M-28) fragment. researchgate.net

Loss of the Isocyanate Group: Cleavage of the C-N bond can result in the loss of the entire isocyanate radical (·NCO, 42 Da) or related fragments.

Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide (HCN, 27 Da), a common fragmentation for aromatic nitriles.

Cleavage of the Naphthalene Ring: At higher energies, fragmentation of the stable aromatic ring system can occur, although this typically results in less intense peaks compared to the loss of functional groups.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Lost Fragment | Formula of Fragment Ion | Description |

|---|---|---|---|

| 194.05 | - | [C₁₂H₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 166.05 | CO | [C₁₁H₆N₂]⁺˙ | Loss of carbon monoxide from the isocyanate group |

| 167.06 | HCN | [C₁₁H₅NO]⁺˙ | Loss of hydrogen cyanide from the molecule |

| 152.05 | NCO | [C₁₁H₆N]⁺ | Loss of the isocyanate radical |

Note: The m/z values are based on monoisotopic masses.

Complementary Analytical Techniques for Structural Confirmation

To provide unambiguous structural confirmation, UV-Vis spectroscopy and mass spectrometry are used in conjunction with other powerful analytical methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally useful for identifying specific functional groups. For this compound, two highly characteristic and strong absorption bands would be expected:

Isocyanate (-N=C=O): A very strong and sharp band due to the asymmetric stretching vibration, typically appearing in the 2240–2280 cm⁻¹ region. spectroscopyonline.comresearchgate.net This peak is highly diagnostic due to its intensity and location in a relatively uncongested part of the spectrum. spectroscopyonline.com

Nitrile (-C≡N): A sharp, medium-to-strong intensity band for the C≡N triple bond stretch. For aromatic nitriles, this peak is typically found between 2220 and 2240 cm⁻¹, at a slightly lower wavenumber than saturated nitriles due to conjugation. spectroscopyonline.commit.edu

Additional bands would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and C=C in-ring stretching vibrations (around 1400-1600 cm⁻¹). libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show a complex multiplet pattern in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the six protons on the substituted naphthalene ring. The specific chemical shifts and coupling constants for each proton would depend on its position relative to the electron-withdrawing isocyanate and nitrile groups. researchgate.netresearchgate.net

¹³C NMR: The carbon NMR spectrum would provide signals for all 12 carbon atoms in the molecule. The carbons of the isocyanate (δ ~120-130 ppm) and nitrile (δ ~115-125 ppm) groups would have characteristic chemical shifts. The ten carbons of the naphthalene ring would appear in the aromatic region (δ ~110-150 ppm), with the carbons directly attached to the substituents (ipso-carbons) showing distinct shifts. tandfonline.combohrium.com

Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) could be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. tandfonline.com

Table 3: Summary of Complementary Spectroscopic Data for Structural Confirmation

| Technique | Key Expected Feature | Approximate Position | Significance |

|---|---|---|---|

| IR Spectroscopy | -N=C=O asymmetric stretch | 2240–2280 cm⁻¹ | Confirms isocyanate group |

| -C≡N stretch | 2220–2240 cm⁻¹ | Confirms nitrile group | |

| Aromatic C-H stretch | 3000–3100 cm⁻¹ | Confirms aromatic ring | |

| ¹H NMR | Aromatic protons | δ 7.5–8.5 ppm | Shows signals for the 6 naphthalene protons |

| ¹³C NMR | Isocyanate carbon (-NCO) | δ 120–130 ppm | Confirms isocyanate carbon |

| Nitrile carbon (-CN) | δ 115–125 ppm | Confirms nitrile carbon |

Computational and Theoretical Investigations of 4 Isocyanatonaphthalene 1 Carbonitrile and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for computing molecular properties with high accuracy. nasa.gov Among the most widely used methods is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for a wide range of chemical systems. windows.netnrel.gov DFT calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), def2-TZVP), which approximate the complex many-electron problem. nrel.govms4sub.comnih.gov These calculations can determine optimized geometries, electronic structures, and thermodynamic properties of molecules like 4-isocyanatonaphthalene-1-carbonitrile. nrel.gov

Electronic structure analysis provides deep insights into the distribution of electrons within a molecule, which governs its reactivity and intermolecular interactions. Key aspects of this analysis are the calculation of atomic charges and the characterization of molecular orbitals. worldwidejournals.com Atomic charge calculations, such as Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA), assign partial charges to each atom, highlighting electrophilic and nucleophilic sites. worldwidejournals.comresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. worldwidejournals.com The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. worldwidejournals.com

| Property | Description | Relevance to this compound |

| Atomic Charges | Calculated partial charges on each atom in the molecule. researchgate.net | Identifies potential sites for nucleophilic or electrophilic attack. The carbon atom of the isocyanate group is expected to be highly electrophilic. |

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density. worldwidejournals.com | Indicates the molecule's capacity to act as an electron donor. The energy level is crucial for predicting reactivity in charge-transfer processes. |

| LUMO | Lowest Unoccupied Molecular Orbital; lowest energy region for an additional electron. worldwidejournals.com | Indicates the molecule's capacity to act as an electron acceptor. Important for reactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. worldwidejournals.com | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. worldwidejournals.com |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation around single bonds. libretexts.org These analyses help identify the most stable, low-energy conformers that a molecule is likely to adopt. libretexts.orgorganicchemistrytutor.com Quantum chemical methods like DFT are used to perform geometry optimization, a process that finds the minimum energy structure of a molecule. scirp.org This provides precise data on bond lengths, bond angles, and dihedral angles. scirp.org

For a rigid molecule like this compound, the primary conformational flexibility would involve the rotation of the isocyanate group. However, due to the steric hindrance and electronic interactions with the naphthalene (B1677914) ring, the rotational barrier might be significant. The geometry optimization process would begin with an initial guess of the structure, often generated using a less computationally expensive method like a molecular mechanics force field. nrel.gov DFT calculations would then refine this structure to locate the lowest-energy conformer. nrel.gov The resulting optimized geometry is crucial for subsequent calculations, including docking studies and reaction mechanism explorations.

| Parameter | Typical Calculated Value (Naphthalene Analogues) | Significance |

| C-C Bond Length (Aromatic) | ~1.37 - 1.42 Å | Defines the core structure of the naphthalene ring system. |

| C-N Bond Length (Nitrile) | ~1.16 Å | Characterizes the triple bond of the cyano group. |

| N=C Bond Length (Isocyanate) | ~1.22 Å | Characterizes the double bond within the isocyanate functional group. |

| C-N=C Bond Angle (Isocyanate) | ~125° - 130° | Influences the spatial orientation and accessibility of the reactive isocyanate group. |

| Planarity | Naphthalene ring is planar. | The planarity of the core is a key feature for potential stacking interactions in biological systems. |

Molecular Modeling and Docking Studies in Rational Design

Molecular modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. derpharmachemica.comias.ac.in A key technique within this field is molecular docking, which predicts the preferred orientation (pose) and binding affinity of a small molecule (ligand) within the active site of a biological target, typically a protein or nucleic acid. derpharmachemica.comnih.gov By simulating these interactions, docking can help identify promising drug candidates and provide insights into their mechanism of action. derpharmachemica.comnih.gov

In a hypothetical rational design context, this compound could be investigated as an inhibitor for a specific enzyme. The process would involve:

Obtaining the 3D structure of the target protein.

Using docking software to place the this compound molecule into the protein's binding site in various orientations.

Employing a scoring function to estimate the binding affinity for each pose, with lower scores typically indicating stronger binding. derpharmachemica.com

The results could reveal key interactions, such as hydrogen bonds or pi-stacking between the naphthalene ring and aromatic amino acid residues in the target's active site. nih.gov Such studies are crucial for structure-activity relationship (SAR) analysis, guiding the synthesis of more potent and selective analogues. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful asset for elucidating complex reaction mechanisms, providing a level of detail that is often inaccessible through experiments alone. patonlab.comresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net A transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy, which governs the reaction rate. researchgate.netresearchgate.net

The this compound molecule contains a highly electrophilic isocyanate group, which is prone to attack by nucleophiles such as amines, alcohols, and water. A theoretical study of its reaction with a nucleophile would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and final products.

Transition State Searching: Using specialized algorithms to locate the transition state structure connecting the reactants and products.

Frequency Calculation: Confirming the nature of the stationary points (a minimum for reactants/products, a first-order saddle point for a transition state).

Activation Energy Calculation: Determining the energy barrier of the reaction by taking the difference in energy between the transition state and the reactants. researchgate.net

These calculations can distinguish between different possible pathways (e.g., concerted vs. stepwise mechanisms) and predict how substituents on the reactants would affect the reaction kinetics. researchgate.netresearchgate.net

Solvatochromic Behavior and Photophysical Property Prediction

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. nih.gov This change is due to the differential solvation of the ground and excited electronic states of the molecule, which alters the energy gap between them. scirp.org A shift to longer wavelengths (red-shift) is termed a bathochromic shift, while a shift to shorter wavelengths (blue-shift) is a hypsochromic shift. scirp.org

Isocyanonaphthalene derivatives are known to exhibit interesting photophysical properties. scispace.com For instance, studies on N-substituted 1-amino-5-isocyanonaphthalene (ICAN) analogues have shown that they are solvatochromic dyes. scispace.com Their fluorescent properties are not only dependent on solvent polarity but can also be modulated by interactions with metal ions. scispace.com

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption and emission spectra of molecules. scirp.orgresearchgate.net These calculations can predict vertical excitation energies, which correspond to the maxima in UV-visible absorption spectra. scirp.org By performing these calculations in the presence of a simulated solvent environment (e.g., using a Polarizable Continuum Model), it is possible to predict the solvatochromic shifts and rationalize the experimental observations.

A study on ICAN derivatives revealed that complex formation with silver (I) ions results in a significant, solvent-dependent bathochromic shift of 30-59 nm in the emission maximum. scispace.com This behavior was explained through high-level quantum chemical calculations that detailed the structure and optical properties of the resulting metal-ligand complexes. scispace.com Such predictive power is crucial for designing novel fluorescent probes and sensors based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.